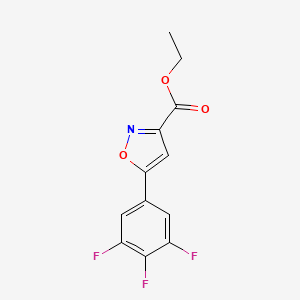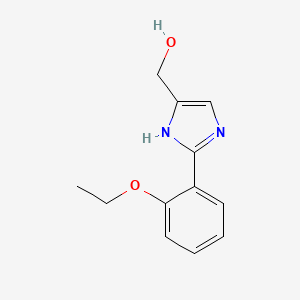
2-(2-Ethoxyphenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)imidazole-5-methanol is a compound that belongs to the class of imidazole derivatives. Imidazoles are a significant heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 2-(2-Ethoxyphenyl)imidazole-5-methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl and heteroaryl groups .
Chemical Reactions Analysis
2-(2-Ethoxyphenyl)imidazole-5-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazole ring .
Scientific Research Applications
2-(2-Ethoxyphenyl)imidazole-5-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory and analgesic agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the imidazole ring .
Comparison with Similar Compounds
2-(2-Ethoxyphenyl)imidazole-5-methanol can be compared with other similar compounds, such as 2-(2-Methoxyphenyl)imidazole-5-methanol and 2-(2-Propoxyphenyl)imidazole-5-methanol . These compounds share a similar imidazole core structure but differ in the nature of the substituents on the phenyl ring .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[2-(2-ethoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-11-6-4-3-5-10(11)12-13-7-9(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14) |
InChI Key |
GSTPEWILFBMTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


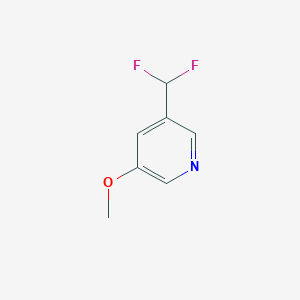
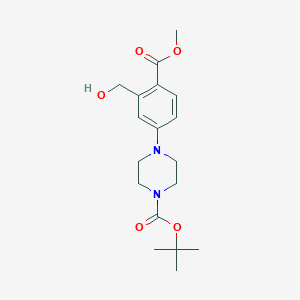

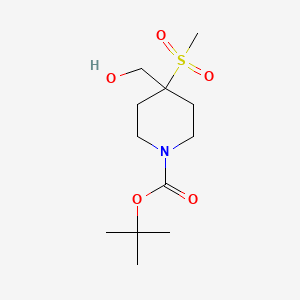
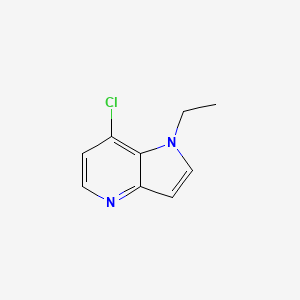
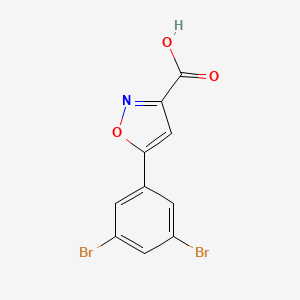
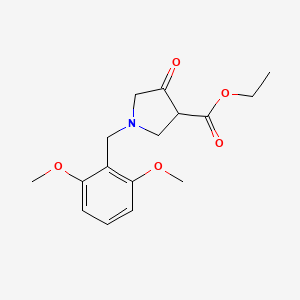
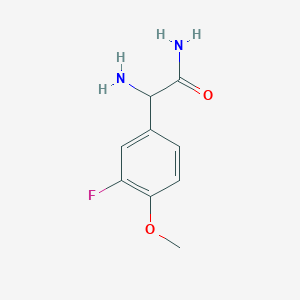
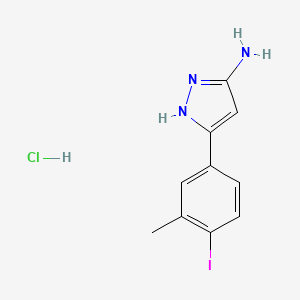
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
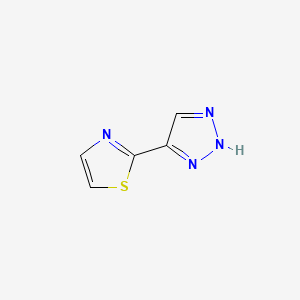
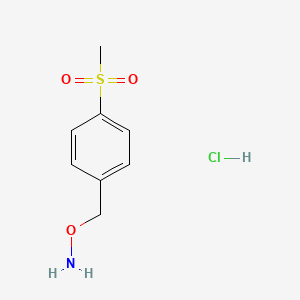
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
